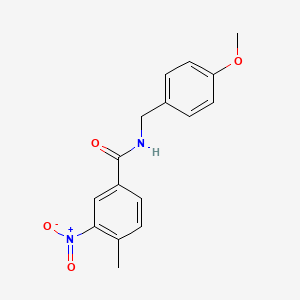![molecular formula C21H28N4O2 B5554249 2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of 1,2,4-oxadiazoles and diazaspirocycles, which are known for their wide range of biological activities and applications in medicinal chemistry. The specific structure of this compound incorporates elements designed to interact with biological targets, leveraging the unique properties of the 1,2,4-oxadiazol and diazaspiro[5.5]undecan motifs.
Synthesis Analysis
The synthesis of related diazaspiro[5.5]undecane derivatives involves multiple steps, including the use of Michael addition reactions, cyclization processes, and the introduction of substituents through various organic synthesis methodologies (Yang et al., 2008). These processes allow for the introduction of complex groups such as the 1,2,4-oxadiazol moiety, which can be achieved through reactions involving hydrazones and nitrones in the presence of suitable catalysts and conditions.
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively analyzed using techniques such as crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies reveal the 3D arrangement of atoms and the stereochemistry of the spirocyclic and oxadiazole components, which are critical for their biological activity and interactions with molecular targets (Zeng et al., 2021).
Chemical Reactions and Properties
Diazaspirocycles and oxadiazoles are reactive towards various electrophiles and nucleophiles, allowing for further functionalization. The presence of the oxadiazole ring imparts the ability to engage in hydrogen bonding and dipole-dipole interactions, which are beneficial for binding to biological targets. The spirocyclic structure provides a rigid framework that can enhance the specificity and potency of the interactions (Pardeshi et al., 2010).
Applications De Recherche Scientifique
Antihypertensive Properties
One study explored the antihypertensive screening of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, identifying compounds with significant antihypertensive activity. These compounds demonstrated peripheral alpha 1-adrenoceptor blockade as a mechanism for their effects, indicating potential applications in managing hypertension (Clark et al., 1983).
Synthesis and Chemical Structure
Research on the synthesis and structural analysis of diazaspirocycles has provided insights into their chemical properties and potential applications. A study highlighted the microwave-assisted solid-phase synthesis of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, utilizing α-methyl benzyl resin for annulation of primary amines, showcasing advancements in synthesis techniques (Macleod et al., 2006).
Crystal Structure and Thermodynamic Properties
A study focused on a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety, revealing the compound's crystal structure and thermodynamic properties. The research emphasized the compound's geometric structure, FT-IR spectra, electronic spectra, and thermodynamic analysis, contributing to a deeper understanding of its physical and chemical characteristics (Zeng, Wang, & Zhang, 2021).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular potentials of benzimidazole–oxadiazole hybrid molecules were investigated, revealing significant activity against Mycobacterium tuberculosis and other pathogens. This study indicates the therapeutic potential of such compounds in treating infectious diseases (Shruthi et al., 2016).
Propriétés
IUPAC Name |
2-benzyl-8-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-16(2)19-22-20(23-27-19)24-12-6-10-21(14-24)11-9-18(26)25(15-21)13-17-7-4-3-5-8-17/h3-5,7-8,16H,6,9-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRMENWDRHEHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)N2CCCC3(C2)CCC(=O)N(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-YL)-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)


![1-phenyl-2-[(2,2,4-trimethyl-1,2-dihydro-6-quinolinyl)oxy]ethanone](/img/structure/B5554194.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5554209.png)
![1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5554218.png)
![8-fluoro-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5554230.png)

![2-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5554250.png)
![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)
